Cas no 2680683-11-6 (benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate)

Benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate is a synthetic carbamate derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a brominated phenyl ring linked to a dichlorophenoxy moiety, enhancing its reactivity and selectivity in chemical interactions. The inclusion of a carbamate group contributes to its stability and bioactivity, making it a candidate for further study in pest control or medicinal chemistry. This compound's distinct halogenated aromatic system may offer advantages in binding affinity and metabolic resistance, supporting its exploration as an intermediate or active ingredient in specialized formulations. Proper handling and storage are essential due to its reactive functional groups.
benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate structure
2680683-11-6 structure
商品名:benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate
CAS番号:2680683-11-6
MF:C22H18BrCl2NO3
メガワット:495.19322347641
CID:5620468
PubChem ID:165924120

benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
    • EN300-28304675
    • 2680683-11-6
    • benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate
    • インチ: 1S/C22H18BrCl2NO3/c1-26(22(27)28-14-15-5-3-2-4-6-15)13-16-7-8-17(11-19(16)23)29-18-9-10-20(24)21(25)12-18/h2-12H,13-14H2,1H3
    • InChIKey: AEBUTPAXQAQCJC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1CN(C(=O)OCC1C=CC=CC=1)C)OC1C=CC(=C(C=1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 492.98471g/mol
  • どういたいしつりょう: 492.98471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 38.8Ų

benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304675-1.0g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28304675-0.25g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28304675-2.5g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28304675-5.0g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28304675-1g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6
1g
$1214.0 2023-09-07
Enamine
EN300-28304675-0.05g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28304675-10.0g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28304675-10g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6
10g
$5221.0 2023-09-07
Enamine
EN300-28304675-0.1g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28304675-0.5g
benzyl N-{[2-bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}-N-methylcarbamate
2680683-11-6 95.0%
0.5g
$1165.0 2025-03-19

benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate 関連文献

benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamateに関する追加情報

Benzoyle N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate: A Comprehensive Overview

Benzoyle N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate, also known by its CAS number 2680683-11-6, is a highly specialized organic compound with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound is characterized by its complex structure, which includes a benzyl group, a carbamate functional group, and multiple halogen substituents. The presence of these groups imparts unique chemical properties that make it valuable for research and industrial purposes.

The molecular structure of this compound is intriguing, with the benzyl group acting as a central hub connected to a carbamate moiety. The carbamate group is further substituted with a methyl group and a bromo-substituted phenyl ring. The phenyl ring itself is modified with a 3,4-dichlorophenoxy group, which adds to the compound's complexity and reactivity. This intricate structure allows for diverse interactions in chemical reactions, making it a versatile building block in organic synthesis.

Recent studies have highlighted the importance of such compounds in drug discovery and development. Researchers have explored the potential of benzoyle N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate as a precursor for bioactive molecules. Its ability to undergo various transformations under controlled conditions has made it a valuable intermediate in the synthesis of complex pharmaceutical agents.

In terms of physical properties, this compound exhibits a high degree of stability under standard laboratory conditions. Its melting point and solubility characteristics are well-documented, which are crucial for its application in various chemical processes. The compound's stability is attributed to the electron-withdrawing effects of the halogen substituents, which enhance its resistance to thermal degradation.

The synthesis of benzoyle N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have improved the efficiency of its production, reducing costs and minimizing environmental impact. These improvements are significant for scaling up production to meet industrial demands.

One of the most promising applications of this compound lies in its use as an intermediate in agrochemicals. Researchers have found that derivatives of this compound exhibit potent pesticidal activity against various agricultural pests. Field trials have demonstrated its effectiveness without adverse effects on non-target organisms or the environment, making it a sustainable solution for pest control.

Moreover, benzoyle N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate has shown potential in polymer chemistry as a crosslinking agent. Its ability to form stable bonds under specific conditions makes it suitable for developing advanced materials with tailored properties. This application underscores its versatility across different scientific domains.

In conclusion, benzoyle N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate (CAS 2680683-11-6) is a multifaceted compound with significant contributions to modern chemistry and pharmacology. Its unique structure and versatile properties continue to drive innovative research and development across various industries.

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